trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)
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Overview
Description
Trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane): is a complex organic compound characterized by its unique structural features It consists of a cyclohexane backbone with a propyl group and a trifluorophenyl group attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane backbone, followed by the introduction of the propyl group and the trifluorophenyl group. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to investigate the interactions between small molecules and biological macromolecules. Its trifluorophenyl group can enhance binding affinity and specificity in biochemical assays.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The trifluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The propyl group may contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
- Trans-4-Propyl-4’-(2,3-difluorophenyl)-1,1’-bi(cyclohexane)
- Trans-4-Propyl-4’-(2,4-difluorophenyl)-1,1’-bi(cyclohexane)
- Trans-4-Propyl-4’-(2,3,5-trifluorophenyl)-1,1’-bi(cyclohexane)
Uniqueness: Trans-4-Propyl-4’-(2,3,4-trifluorophenyl)-1,1’-bi(cyclohexane) is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical and physical properties. This positioning can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Properties
IUPAC Name |
1,2,3-trifluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(22)21(24)20(18)23/h12-17H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZCWIEIKVPRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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